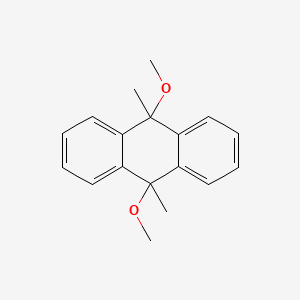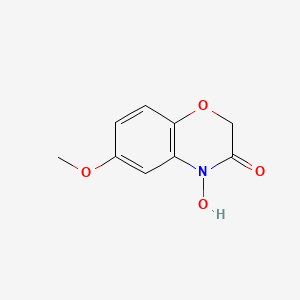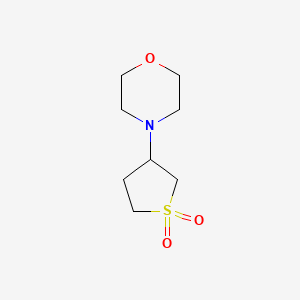
N-methyl-2-phenylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-phenylcyclopropanecarboxamide: is an organic compound with the molecular formula C11H13NO It is a cyclopropane derivative featuring a phenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-phenylcyclopropanecarboxamide typically involves the reaction of N-methyl-2-phenylcyclopropanecarboxylic acid with an amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of amide synthesis, such as the use of coupling agents and controlled reaction conditions, would apply.
Chemical Reactions Analysis
Types of Reactions: N-methyl-2-phenylcyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-methyl-2-phenylcyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying cyclopropane derivatives.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and as a precursor for more complex chemical compounds.
Mechanism of Action
The mechanism of action of N-methyl-2-phenylcyclopropanecarboxamide involves its interaction with molecular targets, potentially including enzymes and receptors. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to interact with various biological systems, influencing biochemical processes.
Comparison with Similar Compounds
N-phenylmethacrylamide: Similar in structure but with a different functional group.
N-cyclohexyl-2-phenylcyclopropanecarboxamide: Features a cyclohexyl group instead of a methyl group.
N-benzyl-2-phenylcyclopropanecarboxamide: Contains a benzyl group in place of the methyl group.
Uniqueness: N-methyl-2-phenylcyclopropanecarboxamide is unique due to its specific combination of a cyclopropane ring, a phenyl group, and a carboxamide group. This combination imparts distinct chemical and physical properties, making it valuable for specialized research applications.
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N-methyl-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H13NO/c1-12-11(13)10-7-9(10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3,(H,12,13) |
InChI Key |
XVWVXYDOVFHJSI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1CC1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


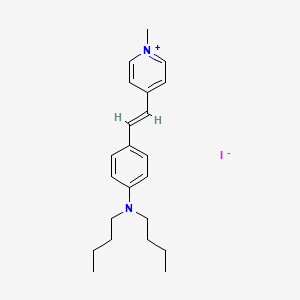

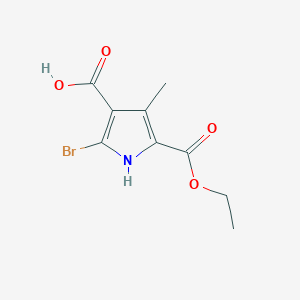
![1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11944012.png)
![10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione](/img/structure/B11944013.png)
![4-bromo-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11944015.png)

